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molecular formula C11H10O4 B178174 Methyl 5-methoxybenzofuran-2-carboxylate CAS No. 1751-24-2

Methyl 5-methoxybenzofuran-2-carboxylate

Cat. No. B178174
M. Wt: 206.19 g/mol
InChI Key: IIYBASHGWDCRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09186347B1

Procedure details

5-Methoxybenzofuran-2-carboxylic acid (5.04 g, 26 mmol) was weighed into a 200 ml round bottom flask fitted with a stir bar, septum and nitrogen inlet. Anhydrous MeOH (50 ml) was added under nitrogen atmosphere. The solution was cooled in an ice bath and thionyl chloride (2.3 ml, 32 mmol) was added dropwise with vigorous stirring. After stirring for 72 h at room temperature, the reaction mixture was poured into water (150 ml) and the white solid was collected. The solid was dissolved in toluene (100 ml) and the solution was washed with 1M NaHCO3 and brine and dried over MgSO4. Removal of the organic layer provided 5-methoxybenzofuran-2-carboxylic acid methyl ester as a white solid (5.15 g).
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1.[CH3:15]O.S(Cl)(Cl)=O>O>[CH3:15][O:12][C:11]([C:9]1[O:10][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:14][C:7]=2[CH:8]=1)=[O:13]

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
COC=1C=CC2=C(C=C(O2)C(=O)O)C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 72 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the white solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in toluene (100 ml)
WASH
Type
WASH
Details
the solution was washed with 1M NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the organic layer

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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